molecular formula C17H21N5O6 B12409241 N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12409241
M. Wt: 391.4 g/mol
InChI Key: NAZLVNVVZNYAAV-RDMACPANSA-N
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Description

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a modified ribose sugar and a propanamide group. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Properties

Molecular Formula

C17H21N5O6

Molecular Weight

391.4 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H21N5O6/c1-4-5-27-12-11(24)9(6-23)28-16(12)22-7-18-10-13(22)19-17(21-15(10)26)20-14(25)8(2)3/h1,7-9,11-12,16,23-24H,5-6H2,2-3H3,(H2,19,20,21,25,26)/t9-,11?,12+,16-/m1/s1

InChI Key

NAZLVNVVZNYAAV-RDMACPANSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OCC#C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.

    Modification of the Ribose Sugar: The ribose sugar is modified to introduce the prop-2-ynoxy group at the 3-position and the hydroxymethyl group at the 5-position.

    Coupling of the Purine Base and Modified Ribose: The purine base is coupled with the modified ribose sugar through glycosidic bond formation.

    Introduction of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the purine base can be reduced to form alcohols.

    Substitution: The prop-2-ynoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
  • N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-ethoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Uniqueness

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to its specific structural features, such as the prop-2-ynoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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